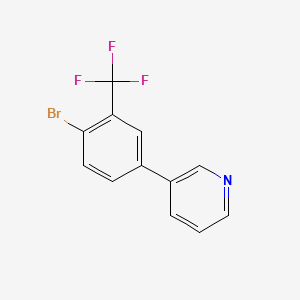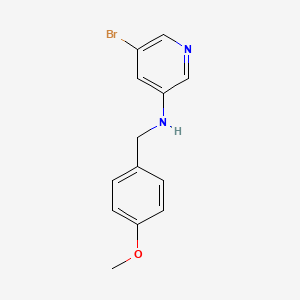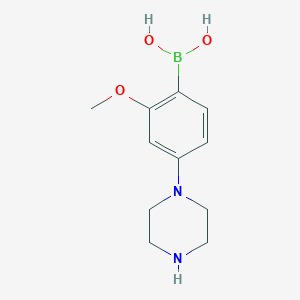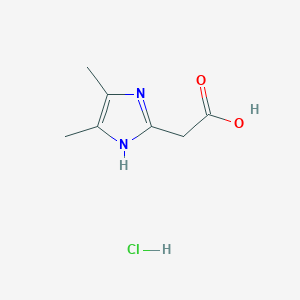
3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-(trifluoromethyl)phenylpyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and pyridine rings.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and materials with specialized properties
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can form covalent bonds with target proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)phenylpyridine
- 4-Bromo-3-(trifluoromethyl)aniline
- 3-Bromo-4-(trifluoromethyl)phenylpyridine
Uniqueness
3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine is unique due to the specific arrangement of the bromine and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H7BrF3N |
|---|---|
Poids moléculaire |
302.09 g/mol |
Nom IUPAC |
3-[4-bromo-3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C12H7BrF3N/c13-11-4-3-8(6-10(11)12(14,15)16)9-2-1-5-17-7-9/h1-7H |
Clé InChI |
OODFNIDDSPXNOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC(=C(C=C2)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B14089032.png)
![3-benzyl-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14089038.png)

![5,7-Dimethyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089047.png)


![5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14089056.png)

![4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14089069.png)
![ethyl (R)-2-bromo-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate](/img/structure/B14089072.png)
![3-{2-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B14089081.png)
![7-Fluoro-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089098.png)
![1-(2,3-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089106.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14089107.png)
